

MHI-148 Dye: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: MHI-148

Cat. No.: B12499791

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MHI-148, also known as IR-808, is a near-infrared (NIR) heptamethine cyanine dye with significant potential in cancer research and drug development. Its unique tumor-targeting properties, which facilitate selective accumulation in malignant cells, have positioned it as a valuable tool for a range of applications, including cancer detection, diagnosis, and as a vehicle for targeted drug delivery. This guide provides a comprehensive overview of the technical aspects of **MHI-148**, including its mechanism of action, key experimental protocols, and relevant quantitative data to support its application in a research setting.

Introduction

MHI-148 is a lipophilic cation that exhibits preferential accumulation within the mitochondria and lysosomes of tumor cells, while showing minimal uptake in normal, healthy cells.^{[1][2][3]} This tumor-specific targeting is a key attribute that underpins its utility in oncology research. As a near-infrared dye, its fluorescence properties fall within a spectral range that allows for deep tissue penetration, making it suitable for in vivo imaging applications.^{[4][5]} Furthermore, its chemical structure lends itself to conjugation with therapeutic agents, enabling the development of targeted cancer therapies.^{[2][6]}

Physicochemical and Spectroscopic Properties

The fundamental properties of **MHI-148** are critical for its effective use in experimental settings. A summary of these characteristics is provided below.

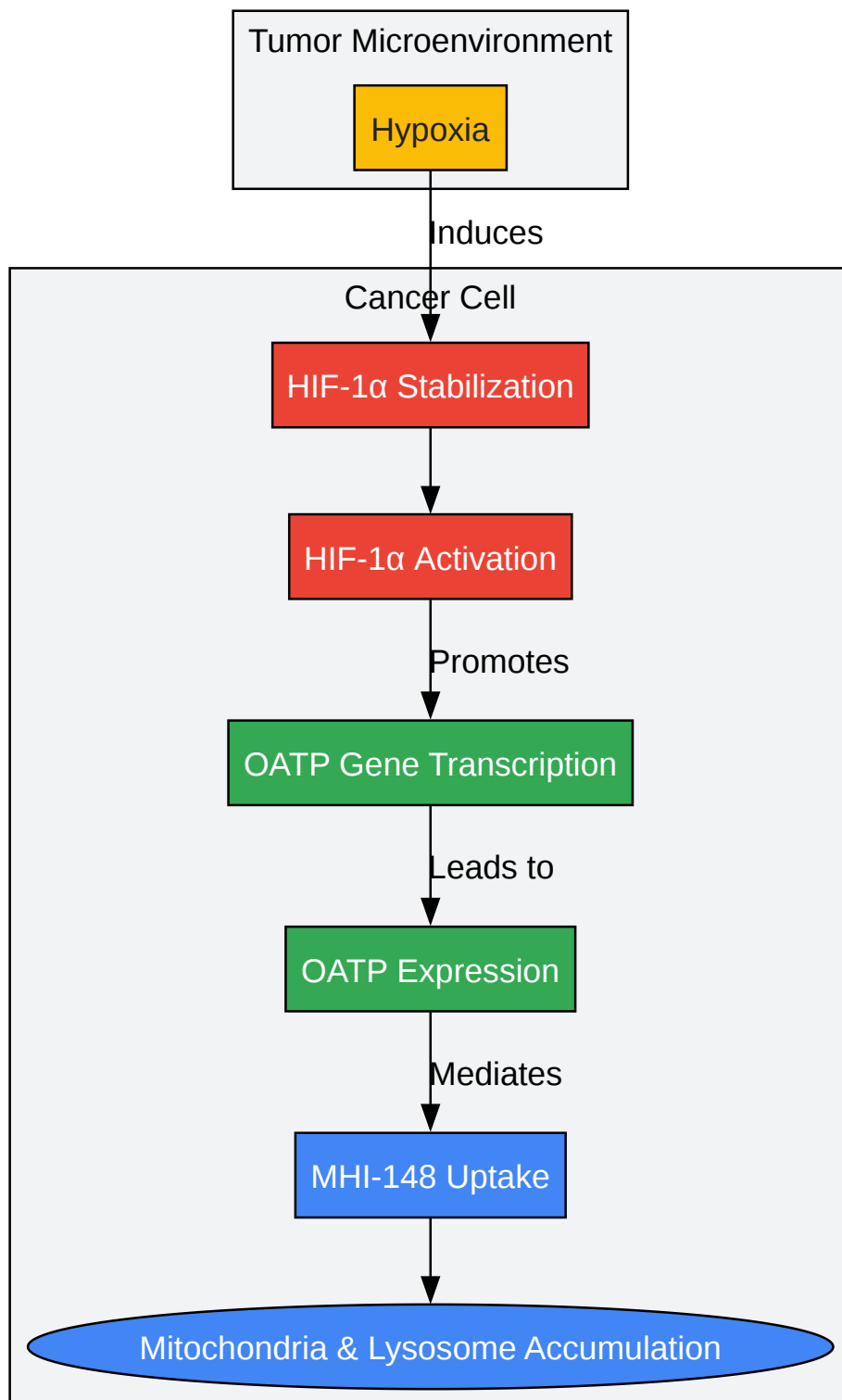
| Property | Value | Reference |
|---|---|-----------|
| Synonyms | IR-808 | [7] |
| CAS Number | 172971-76-5 | [8] |
| Molecular Formula | C42H52BrClN2O4 | [9] |
| Molecular Weight | 764.2 g/mol | [8] |
| Excitation Wavelength | ~774 - 808 nm | [10][11] |
| Emission Wavelength | ~820 - 896 nm | [4][10] |
| Quantum Yield | High (characteristic of heptamethine cyanine dyes) | [12] |
| Molar Extinction Coefficient (ϵ) | High (characteristic of heptamethine cyanine dyes) | [12] |
| Solubility | DMSO: 20 mg/mL DMF: 20 mg/mL Ethanol: 10 mg/mL PBS (pH 7.2): 1 mg/mL | [8] |

Mechanism of Action: Tumor-Specific Accumulation

The selective uptake of **MHI-148** by cancer cells is a multi-factorial process primarily driven by the unique microenvironment of tumors. The key signaling pathway involved is the Hypoxia-Inducible Factor 1- α (HIF-1 α) and Organic Anion-Transporting Polypeptides (OATPs) axis.

The HIF-1 α /OATPs Signaling Pathway

The hypoxic (low oxygen) conditions characteristic of solid tumors lead to the stabilization and activation of the transcription factor HIF-1 α . Activated HIF-1 α upregulates the expression of various genes, including those encoding for OATPs. These transport proteins, which are overexpressed on the surface of many cancer cells, facilitate the entry of **MHI-148** into the cell. In contrast, normal cells in well-oxygenated tissues have low levels of HIF-1 α and OATPs, resulting in significantly lower uptake of the dye.[9]

HIF-1 α /OATPs Signaling Pathway for MHI-148 Uptake[Click to download full resolution via product page](#)Caption: HIF-1 α /OATPs Signaling Pathway for **MHI-148** Uptake.

Experimental Protocols

The following protocols provide a general framework for the use of **MHI-148** in common research applications. Optimization may be required for specific cell lines or experimental conditions.

In Vitro Cell Staining and Imaging

This protocol outlines the steps for staining cultured cells with **MHI-148** for fluorescence microscopy.

Materials:

- **MHI-148** dye
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Cell culture medium
- Cultured cells on coverslips or in imaging plates
- Fluorescence microscope with appropriate filter sets (e.g., Cy7 or ICG)

Procedure:

- Prepare **MHI-148** Stock Solution: Dissolve **MHI-148** in DMSO to a concentration of 1-10 mM. Store protected from light at -20°C.
- Prepare Working Solution: Dilute the stock solution in cell culture medium to a final concentration of 1-10 µM.
- Cell Staining: Remove the culture medium from the cells and add the **MHI-148** working solution.
- Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
- Wash: Remove the staining solution and wash the cells two to three times with warm PBS.

- Imaging: Mount the coverslips or place the imaging plate on the fluorescence microscope. Acquire images using a near-infrared filter set.[\[3\]](#)

In Vivo Imaging in Animal Models

This protocol describes the administration of **MHI-148** to tumor-bearing mice for in vivo fluorescence imaging.

Materials:

- **MHI-148** dye
- Sterile PBS or other appropriate vehicle
- Tumor-bearing mice
- In vivo imaging system capable of detecting near-infrared fluorescence

Procedure:

- Prepare **MHI-148** Injection Solution: Dissolve **MHI-148** in a suitable vehicle (e.g., a mixture of DMSO and PBS) to a final concentration appropriate for the desired dose. A typical dose is around 1.5 $\mu\text{mol/kg}$.
- Administration: Inject the **MHI-148** solution intravenously (e.g., via the tail vein) into the tumor-bearing mouse.
- Imaging: At various time points post-injection (e.g., 1, 6, 12, 24, and 48 hours), anesthetize the mouse and place it in the in vivo imaging system. Acquire fluorescence images to monitor the biodistribution and tumor accumulation of the dye.[\[5\]](#) Peak tumor accumulation is often observed between 8 and 24 hours post-injection.[\[13\]](#)

Conjugation of MHI-148 to Paclitaxel (Example Protocol)

This protocol provides a general method for conjugating **MHI-148** to the anticancer drug paclitaxel, as has been described in the literature.[\[2\]](#)[\[14\]](#)

Materials:

- **MHI-148** with a reactive group (e.g., carboxylic acid)
- Paclitaxel (PTX)
- Coupling agents (e.g., dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP))
- Anhydrous solvent (e.g., dichloromethane (DCM))
- Purification system (e.g., high-performance liquid chromatography (HPLC))

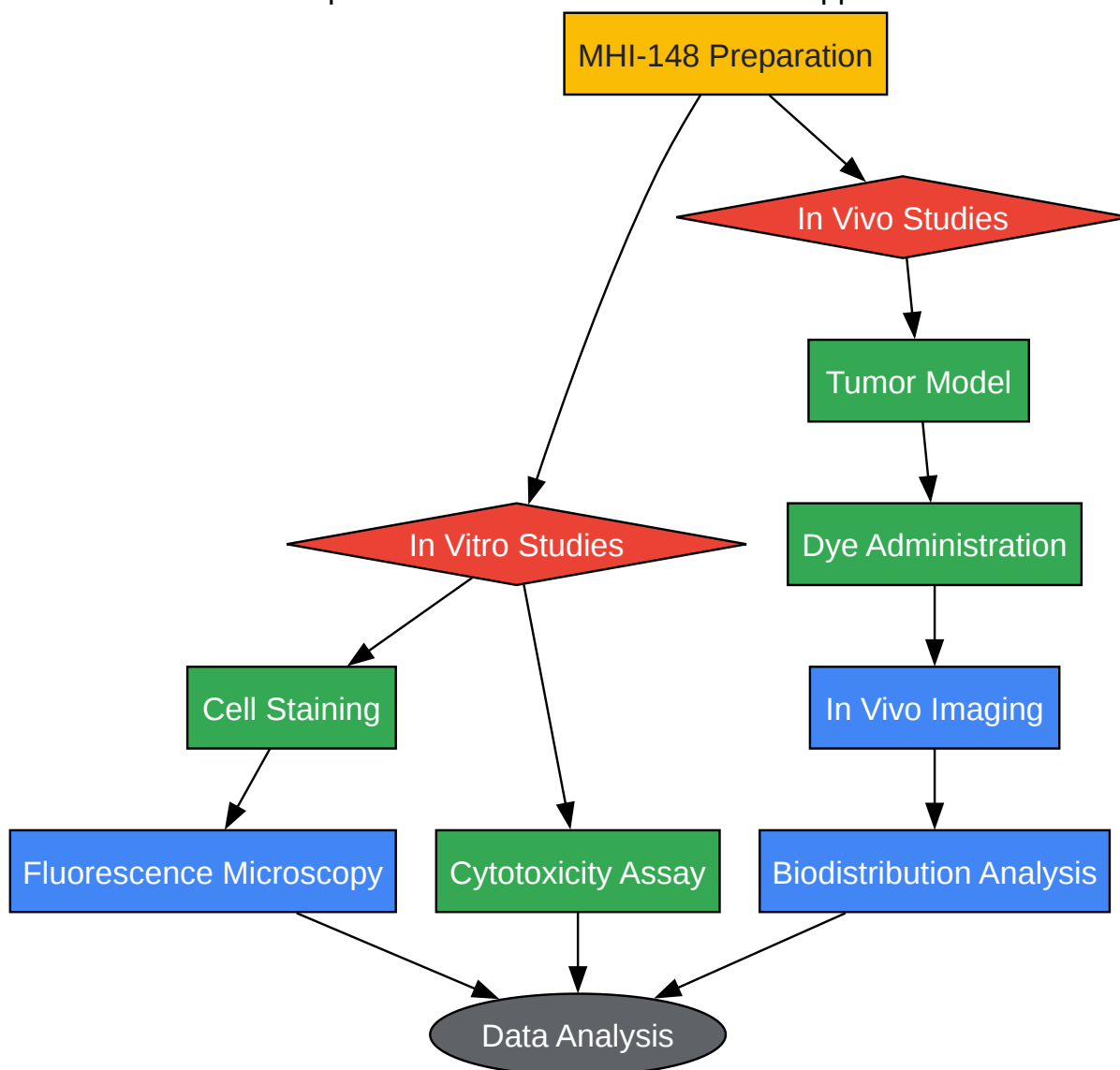
Procedure:

- **Dissolution:** Dissolve **MHI-148**, paclitaxel, and DMAP in anhydrous DCM.
- **Coupling Reaction:** Add DCC to the solution and stir the reaction mixture at room temperature for several hours to overnight, protected from light.
- **Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC.
- **Purification:** Once the reaction is complete, filter the mixture to remove byproducts. Purify the crude product using HPLC to isolate the **MHI-148**-paclitaxel conjugate.
- **Characterization:** Confirm the identity and purity of the conjugate using techniques such as mass spectrometry and NMR spectroscopy.

Experimental Workflow and Visualization

A typical experimental workflow for utilizing **MHI-148** in cancer research is depicted below.

General Experimental Workflow for MHI-148 Applications



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Caption: General Experimental Workflow for **MHI-148** Applications.

Conclusion

MHI-148 is a powerful and versatile near-infrared dye with significant promise for advancing cancer research and therapy. Its tumor-specific accumulation, mediated by the HIF-1 α /OATPs signaling axis, coupled with its favorable fluorescence properties, makes it an excellent

candidate for both in vitro and in vivo applications. This guide provides the foundational technical information and protocols to enable researchers to effectively harness the capabilities of **MHI-148** in their studies. As with any experimental tool, appropriate optimization and validation are essential for achieving robust and reproducible results.

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